Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C11H15NO2 It is a bicyclic compound featuring a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is typically conducted under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The reaction conditions are designed to ensure high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group and ester functional group can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate
Uniqueness
Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific combination of a cyano group and an ester functional group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-5,7H2,1H3 |
InChI Key |
DHDKLUXLQDBEAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.